molecular formula C12H10Cl2O2 B8706086 2,4-Pentanedione, 3-(3,4-dichlorobenzylidene)- CAS No. 57982-85-1

2,4-Pentanedione, 3-(3,4-dichlorobenzylidene)-

Cat. No. B8706086
M. Wt: 257.11 g/mol
InChI Key: JUAFEEYZHUVDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292771

Procedure details

The procedure described in Example 1 was repeated by using 4.26 g of 3,4-dichlorobenzaldehyde and 3.0 g of 2,4-pentanedione. Yield 1.3 g, mp 73° C.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:13]([C:12](=[O:17])[CH3:11])[C:14](=[O:16])[CH3:15])[CH:7]=[CH:8][C:9]=1[Cl:10]

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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